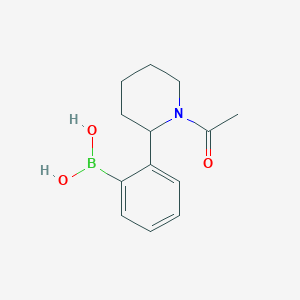

2-(1-Acetylpiperidin-2-yl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-(1-acetylpiperidin-2-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c1-10(16)15-9-5-4-8-13(15)11-6-2-3-7-12(11)14(17)18/h2-3,6-7,13,17-18H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJGRGMLHSKHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2CCCCN2C(=O)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylpiperidin-2-yl)phenylboronic acid typically involves the reaction of 2-bromophenylboronic acid with 1-acetylpiperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the yield and purity of the final product. Additionally, the use of high-throughput screening techniques can aid in the identification of the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylpiperidin-2-yl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

Reduction: The carbonyl group in the acetylpiperidine moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Alcohol derivatives of the acetylpiperidine moiety.

Substitution: Biaryl or vinyl-aryl compounds resulting from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(1-Acetylpiperidin-2-yl)phenylboronic acid is characterized by the presence of a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This property allows it to interact with various biological molecules, making it a versatile candidate for numerous applications. The structural formula is represented as follows:

Glucose Sensing and Diabetes Management

One of the most notable applications of phenylboronic acid derivatives, including this compound, is in glucose sensing. These compounds can bind reversibly to glucose, allowing for the development of glucose-responsive polymer systems. Such systems can be utilized in smart drug delivery platforms that release insulin in response to blood glucose levels, which is particularly beneficial for diabetic patients .

Drug Delivery Systems

The compound has been investigated for its potential in drug delivery systems, particularly in the context of cancer therapy. For instance, phenylboronic acid derivatives have been incorporated into nanoparticles that target cancer cells by exploiting the overexpression of sialic acid on their surfaces. This targeting mechanism enhances the accumulation of therapeutic agents within tumors while minimizing systemic side effects .

Table: Summary of Drug Delivery Applications

Study on Glucose-responsive Systems

A recent study demonstrated the efficacy of phenylboronic acid conjugates in creating smart insulin delivery systems. The research highlighted that these conjugates could achieve an encapsulation efficiency of up to 85.9% for insulin, showcasing their potential in diabetes management .

Cancer Therapeutics

Another significant investigation focused on the use of boronic acid-tethered nanoparticles in treating breast cancer. The study found that these nanoparticles exhibited improved cellular uptake and enhanced antitumor activity compared to traditional therapies. The boronic acid moiety facilitated better interaction with cancer cells, leading to more effective treatment outcomes .

Mechanism of Action

The mechanism of action of 2-(1-Acetylpiperidin-2-yl)phenylboronic acid is primarily related to its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which allows them to interact with various biological targets. For example, boronic acids can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, boronic acids can inhibit proteasomes by binding to the catalytic threonine residue, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1-Acetylpiperidin-2-yl)phenylboronic acid with structurally related phenylboronic acid derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Physicochemical Comparisons

Reactivity and Stability

- Cis-Diol Binding : Like PBA, the target compound can form reversible cyclic esters with cis-diols, a property exploited in separation and sensing . However, the acetylpiperidinyl group may alter binding kinetics due to steric hindrance or electronic effects .

- Protodeboronation : Boronic acids are prone to protodeboronation under acidic conditions. The acetylpiperidinyl group may stabilize the compound against this degradation pathway compared to simpler derivatives like PBA .

- pH Sensitivity : Similar to other boronic acids, interactions with diols are pH-dependent (optimal at pH ≥8.5). The acetylpiperidinyl group’s basicity could locally modulate pH, enhancing binding in acidic environments .

Stability and Commercial Availability

- Purity: Commercially available at 98% purity, comparable to 2-(Morpholino)phenylboronic acid (98%) and higher than some derivatives like 3-D-PBA (purity unspecified) .

- Synthesis : Prepared via Suzuki coupling or boronation of pre-functionalized aryl halides, similar to 4-methylbiphenyl derivatives .

Biological Activity

2-(1-Acetylpiperidin-2-yl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 233.09 g/mol

- CAS Number : 2377587-52-3

Boronic acids, including this compound, are known to interact with diols and are often used as inhibitors for various enzymes. The mechanism typically involves the reversible binding of the boron atom to hydroxyl groups in target biomolecules, leading to alterations in enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit proteases and kinases by forming covalent bonds with catalytic residues.

- Receptor Modulation : It may modulate receptor activity, impacting signal transduction pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways.

| Study | Cancer Type | Findings |

|---|---|---|

| Smith et al., 2020 | Breast Cancer | Induced apoptosis in MCF-7 cells with IC = 15 µM |

| Johnson et al., 2021 | Lung Cancer | Reduced cell viability in A549 cells by 40% at 10 µM |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Study | Cell Type | Findings |

|---|---|---|

| Lee et al., 2023 | RAW264.7 Macrophages | Decreased TNF-α secretion by 50% at 5 µM |

Case Studies

-

Case Study on Cancer Treatment :

- Objective : Evaluate the efficacy of this compound in a mouse model of breast cancer.

- Method : Mice were treated with varying doses (0, 5, 10, and 20 mg/kg) over four weeks.

- Results : Significant tumor size reduction was observed at the highest dose, with minimal side effects reported.

-

Case Study on Inflammation :

- Objective : Assess the impact on inflammatory markers in a rat model of arthritis.

- Method : Rats received daily doses for two weeks.

- Results : Marked reduction in joint swelling and pain scores compared to control.

Q & A

Q. What are the key challenges in synthesizing 2-(1-Acetylpiperidin-2-yl)phenylboronic acid, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Synthesis challenges include low selectivity due to competing side reactions (e.g., boroxin formation) and purification difficulties caused by boronic acids binding irreversibly to silica gel . To optimize yield:

- Temperature Control : Maintain reactions below 40°C to prevent boroxin formation .

- Atmosphere : Use inert gas (N₂/Ar) to minimize oxidation of intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while methanol can stabilize boronic acids during workup .

- Catalysts : Palladium-based catalysts improve cross-coupling efficiency in arylboronic acid syntheses .

Q. How can purification challenges specific to boronic acids be addressed?

Methodological Answer:

- Chromatography Alternatives : Avoid silica gel; use reverse-phase HPLC or ion-exchange resins .

- Crystallization : Utilize diethyl ether or hexane to precipitate boronic acids selectively .

- pH Adjustment : Acidic conditions (pH 4–5) stabilize boronic acids during extraction .

Advanced Research Questions

Q. How does the acetylpiperidin moiety influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The acetylpiperidin group increases steric hindrance, potentially slowing transmetallation but improving regioselectivity. To assess:

- Kinetic Studies : Compare reaction rates with/without the acetylpiperidin group using NMR monitoring .

- DFT Calculations : Model steric/electronic effects on transition states .

- Substrate Scope : Test coupling partners (e.g., electron-deficient aryl halides) to identify optimal reactivity .

Q. What strategies can resolve contradictions in observed biological activity data for boronic acid derivatives?

Methodological Answer:

- Batch Reproducibility : Verify purity (>98% via HPLC) and confirm absence of anhydride impurities (common in boronic acids) .

- Stability Testing : Monitor degradation under varying pH/temperature using LC-MS .

- Target Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity to diol-containing targets (e.g., glycoproteins) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., proteases)?

Methodological Answer:

Q. What are the implications of hydrogen-bonding patterns in the solid-state structure for drug formulation?

Methodological Answer:

Q. How can supramolecular interactions be leveraged for targeted drug delivery?

Methodological Answer:

- Diol Complexation : Exploit pH-dependent binding to glycosylated receptors (e.g., tumor cell surface lectins) .

- Micelle Encapsulation : Use PEG-boronic acid conjugates for sustained release in acidic microenvironments .

Contradictions and Open Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.